2-(4-chloro-2-methylphenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide
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Overview
Description
2-(4-chloro-2-methylphenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro-substituted phenoxy group, a diethoxy-substituted phenyl group, and an oxadiazole ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 4-chloro-2-methylphenoxyacetic acid, which is then reacted with appropriate reagents to introduce the oxadiazole ring and the diethoxyphenyl group. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the product’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Substitution: Halogen substitution reactions can occur, where the chloro group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds with different properties .
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the oxadiazole ring and the phenoxy groups contributes to its ability to interact with different biomolecules, influencing processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-methylphenoxyacetic acid: A simpler analog with herbicidal properties.
2,4-dichlorophenoxyacetic acid: Another herbicide with a similar phenoxy structure.
Dicamba: A herbicide with a similar mechanism of action as a growth regulator
Uniqueness
What sets 2-(4-chloro-2-methylphenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide apart is its combination of functional groups, which provides a unique set of chemical and biological properties. The presence of both the oxadiazole ring and the diethoxyphenyl group allows for a broader range of interactions and applications compared to its simpler analogs .
Properties
Molecular Formula |
C21H22ClN3O5 |
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Molecular Weight |
431.9 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C21H22ClN3O5/c1-4-27-17-8-6-14(11-18(17)28-5-2)20-21(25-30-24-20)23-19(26)12-29-16-9-7-15(22)10-13(16)3/h6-11H,4-5,12H2,1-3H3,(H,23,25,26) |
InChI Key |
NHNLFUJFZOHKBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)COC3=C(C=C(C=C3)Cl)C)OCC |
Origin of Product |
United States |
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